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molecular formula C9H9N3O2 B8659390 4-Benzyl-1,2,4-triazolidine-3,5-dione

4-Benzyl-1,2,4-triazolidine-3,5-dione

Cat. No. B8659390
M. Wt: 191.19 g/mol
InChI Key: AHSGRQNZXBIREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04433085

Procedure details

53.5 g of benzylamine and 59 g of hydrazodicarboxamide in 100 ml of N-methylpyrrolidone are stirred at 175° C. for 4 hours and at 200° C. for 5 hours. The solvent is then distilled off in vacuo, the residue is triturated with 50 ml of 10% strength sodium hydroxide solution, and the resulting residue is filtered off. The filtrate is neutralised with 10% strength hydrochloric acid. A precipitate is thereby formed and is filtered off and washed with water. 67 g (70% of the theoretical yield) of 4-benzyl-1,2,4-triazolidine-3,5-dione are obtained as colourless cyrstals of melting point 185°-188° C. (CH3CN).
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:9]([C:14](N)=[O:15])[NH:10][C:11](N)=[O:12]>CN1CCCC1=O>[CH2:1]([N:8]1[C:11](=[O:12])[NH:10][NH:9][C:14]1=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
53.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
59 g
Type
reactant
Smiles
N(NC(=O)N)C(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is triturated with 50 ml of 10% strength sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
the resulting residue is filtered off
CUSTOM
Type
CUSTOM
Details
A precipitate is thereby formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(NNC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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